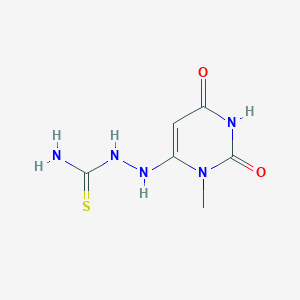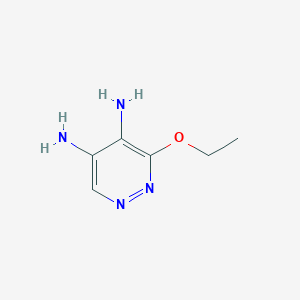
Ethyl pyrimidine-2-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyrimidine-2-carboximidate is an organic compound belonging to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl pyrimidine-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as their hydrochloride salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl pyrimidine-2-carboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Addition Reactions: As a good electrophile, it undergoes addition reactions with nucleophiles.
Substitution Reactions: It can react with amines to form amidines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Addition Reactions: Nucleophiles such as amines or alcohols.
Substitution Reactions: Ammonia or primary amines under mild conditions.
Major Products Formed:
Hydrolysis: Esters.
Addition Reactions: Various substituted products depending on the nucleophile.
Substitution Reactions: Amidines.
Applications De Recherche Scientifique
Ethyl pyrimidine-2-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl pyrimidine-2-carboximidate involves its interaction with various molecular targets. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Ethyl pyrimidine-2-carboximidate can be compared with other carboximidates and pyrimidine derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both carboximidates and pyrimidine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
773011-82-8 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
ethyl pyrimidine-2-carboximidate |
InChI |
InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3 |
Clé InChI |
NNSFZMDPDRTGCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)

![Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione](/img/structure/B13104040.png)
![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)

![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)

![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

